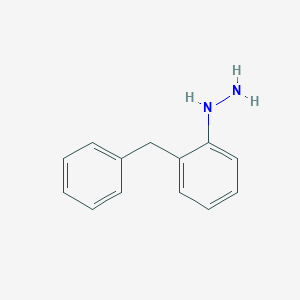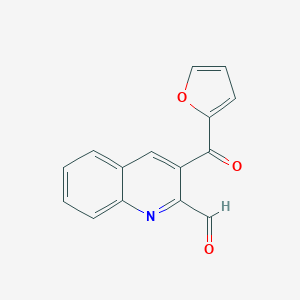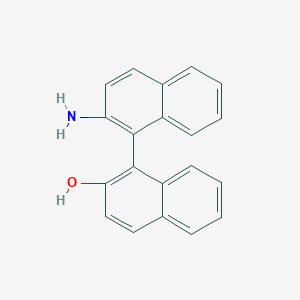
7-氯-1-四氢萘酮
概述
描述
7-Chloro-1-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The compound is characterized by a chlorine substituent, which significantly influences its chemical reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of chlorinated naphthalenes, which are structurally related to 7-chloro-1-tetralone, can be achieved from α-tetralones. The process involves the introduction of chlorine atoms, reduction of the ketone group, and subsequent conversion of hydroxy to chloro groups. This method provides a clear pathway for the synthesis of 2 (or 7)-chloronaphthalenes, which could be adapted for the synthesis of 7-chloro-1-tetralone .
Molecular Structure Analysis
The molecular structure of 7-chloro-1-tetralone would consist of a tetralin core with a ketone functional group at the first carbon and a chlorine atom at the seventh carbon. This structure is likely to influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions where the chlorine atom could act as a directing group.
Chemical Reactions Analysis
The presence of the chlorine atom in 7-chloro-1-tetralone makes it a potential intermediate in various chemical reactions. For instance, the chlorine could be replaced by other groups in nucleophilic substitution reactions, or it could participate in the formation of new carbon-carbon bonds in cross-coupling reactions. The ketone functionality also allows for reactions typical of carbonyl compounds, such as reductions and the formation of derivatives like oximes and hydrazones.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 7-chloro-1-tetralone are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of chlorinated aromatic ketones. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for hydrogen bonding due to the carbonyl group. The chlorine substituent would also influence the compound's boiling point, melting point, and density.
科学研究应用
化学合成
7-氯-1-四氢萘酮用于化学合成。 由于其独特的结构和性质,它被用于各种化学反应 .
医药制造中的中间体
7-氯-1-四氢萘酮是生产活性药物成分 (API) 的重要中间体 . 它特别用于合成阿片类镇痛药物 (-)-地佐辛 .
连续流化学
该化合物用于连续流化学,这是一种在 API 制造中被广泛采用的方法 . 据报道,一项多步骤连续流策略可用于高效、高产地流合成 7-甲氧基-1-四氢萘酮,它是阿片类镇痛药物 (-)-地佐辛的重要中间体 .
提高反应效率
在连续流化学中使用 7-氯-1-四氢萘酮与传统的间歇操作相比显示出显著优势。 它显著缩短了反应时间,极大地提高了反应效率,并对反应优化条件提供了良好的控制 .
高产生产
使用 7-氯-1-四氢萘酮的流程方案以高达 76.6% 的总产率和 99% 的纯度提供了所需产物,远高于间歇工艺的产率(即 50% 产率,92% 纯度) .
缩短反应时间
作用机制
Target of Action
Similar compounds such as 1-tetralone derivatives have been evaluated as selective inhibitors of monoamine oxidase b (mao-b) over the mao-a isoform
Mode of Action
The exact mode of action of 7-Chloro-1-tetralone is currently unknown due to the lack of specific studies on this compound. For instance, 1-tetralone derivatives have been shown to inhibit the activity of MAO-B, an enzyme involved in the breakdown of neurotransmitters in the brain .
Biochemical Pathways
If it acts similarly to other tetralone derivatives, it may influence pathways involving the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their dysregulation is associated with various neurological and psychiatric disorders.
Pharmacokinetics
Its molecular weight (18063 g/mol) and solubility properties suggest that it may have reasonable bioavailability .
Result of Action
If it acts similarly to other tetralone derivatives, it may lead to an increase in the levels of certain neurotransmitters in the brain by inhibiting their breakdown . This could potentially result in mood elevation or other neurological effects.
Action Environment
For instance, it is recommended to store the compound in a dark place at room temperature .
安全和危害
属性
IUPAC Name |
7-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAYXKDBHTQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292578 | |
| Record name | 7-Chloro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26673-32-5 | |
| Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 83813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26673-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-1-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)



![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

